molecular formula C5H9NO B2684637 3-Oxa-6-azabicyclo[3.2.0]heptane CAS No. 38654-15-8

3-Oxa-6-azabicyclo[3.2.0]heptane

Cat. No.: B2684637
CAS No.: 38654-15-8
M. Wt: 99.133
InChI Key: NWPXQVBUHZHSDK-UHFFFAOYSA-N
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Description

Contextualization within Bridged Bicyclic Heterocycles

3-Oxa-6-azabicyclo[3.2.0]heptane is a saturated bicyclic heterocycle featuring a fused ring system composed of a tetrahydrofuran (B95107) ring and an azetidine (B1206935) ring. This [3.2.0] system, where two rings share a common bond, results in a conformationally rigid three-dimensional structure. The presence of both an oxygen and a nitrogen atom within this strained framework imparts unique physicochemical properties, including specific bond angles, dipole moments, and hydrogen bonding capabilities. These structural constraints are of significant interest in medicinal chemistry as they can lead to enhanced binding affinity and selectivity for biological targets.

The fusion of the five-membered oxolane and four-membered azetidine rings creates a distinct V-shaped topology. This spatial arrangement of heteroatoms is a key feature that distinguishes it from more flexible monocyclic or larger bridged systems.

Historical Trajectory and Emergence in Academic Research

While a definitive first synthesis of the parent this compound is not prominently documented in early chemical literature, its derivatives began to appear in academic research as synthetic targets with potential biological applications. An early example of a related structure can be found in the work of Shiozaki and Ishida in 1987, who reported on the preparation and reactions of an optically active 7-oxo derivative of the this compound system. oup.comoup.com This research highlighted the utility of β-lactam intermediates in constructing such bicyclic frameworks for the synthesis of complex molecules like branched-chain sugar analogues. oup.com

More recently, the synthesis of derivatives such as methyl this compound-6-carboxylate has been described, showcasing the ongoing academic interest in accessing this scaffold. unipv.it The development of synthetic routes to this and other related heterobicyclo[3.2.0]heptane systems has often been driven by the need for novel building blocks in drug discovery. For instance, multicomponent cascade reactions have been explored for the diastereoselective synthesis of related 3-oxa- and 3-azabicyclo[3.2.0]heptanes. taltech.ee

Significance as a Privileged Scaffold in Contemporary Synthetic Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The this compound core has gained recognition as such a scaffold due to its unique three-dimensional structure and the strategic placement of its heteroatoms, which can engage in key interactions with biological macromolecules.

The utility of this scaffold is evident in its incorporation into molecules with potential therapeutic applications. For example, derivatives of this compound have been investigated for their antitubercular and anti-inflammatory activities. researchgate.net Specifically, N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl) isonicotinamide (B137802) derivatives have shown potent activity against Mycobacterium tuberculosis and have demonstrated anti-inflammatory properties. researchgate.net

Furthermore, the this compound moiety has been included in patent literature for the development of inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. google.com This highlights the scaffold's potential in oncology drug discovery. The rigid bicyclic structure can serve as a conformationally restricted analogue of more flexible motifs, a strategy often employed to enhance potency and reduce off-target effects. The growing interest in sp³-rich, three-dimensional fragments in drug discovery further cements the importance of scaffolds like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol

Table 2: Examples of Biologically Active this compound Derivatives

Derivative Biological Activity Reference
N-(7-Aryl)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamides Antitubercular, Anti-inflammatory researchgate.net

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPXQVBUHZHSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Oxa 6 Azabicyclo 3.2.0 Heptane and Its Analogues

Stereoselective and Diastereoselective Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For the 3-oxa-6-azabicyclo[3.2.0]heptane core, where multiple stereocenters are generated, the development of stereoselective and diastereoselective methods is crucial.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition reactions are a powerful and direct method for the formation of cyclobutane (B1203170) rings. acs.org This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring, establishing up to four new stereocenters in a single step. acs.org The application of this methodology to the synthesis of this compound and its analogues has been a subject of extensive research. researchgate.netnih.gov

In sensitized intermolecular photocycloadditions, a photosensitizer is used to excite one of the alkene components to its triplet state, which then reacts with the ground state of the second alkene. This strategy has been successfully employed in the synthesis of related 3-azabicyclo[3.2.0]heptane systems. For instance, the [2+2] photocycloaddition of maleimides with various alkenes has been achieved using visible-light triplet sensitization. researchgate.net A key aspect of this method is the selective activation of the maleimide (B117702) by energy transfer from a photosensitizer, which can outperform traditional methods that use harsh UV irradiation. researchgate.net The choice of photosensitizer and reaction conditions, such as wavelength and concentration, is critical for optimizing the reaction outcome. nih.govresearchgate.net For example, the use of a thioxanthone sensitizer (B1316253) has been reported for the cycloaddition of maleimide with propargyl alcohol. dtu.dk In some cases, commercially available iridium(III) photosensitizers under blue light irradiation have been effective in promoting cross-selective [2+2] photocycloaddition reactions between exocyclic arylidene oxetanes and electron-deficient alkenes. acs.org

A notable example is the sensitized intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with N-protected 3-pyrroline (B95000), which serves as a key step in the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives. researchgate.net This approach allows for the subsequent modification of the anhydride group to generate a variety of substituted analogues.

Intramolecular [2+2] photocycloaddition reactions offer a high degree of regio- and stereocontrol, making them particularly attractive for the synthesis of complex bicyclic systems. researchgate.net In this approach, the two reacting alkene moieties are tethered within the same molecule. The photochemical cyclization of cinnamic acid N-allyl amides, for instance, leads to the formation of bicyclic lactams, which can be further transformed into substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net

The stereoselectivity of these intramolecular reactions is often high. For example, the photocycloaddition of substrates with α-branched N,N-diallylamines has been shown to proceed with high facial diastereoselectivity. researchgate.net Copper(I) catalysis, often with CuOTf, has also been utilized in intramolecular [2+2] photocycloadditions to generate bicyclo[3.2.0]heptanes under UV irradiation (λ = 254 nm) in ethereal solvents like THF. acs.orgnih.gov More recently, a copper/BINAP complex has been used to facilitate this transformation under visible light, offering high yields and diastereoselectivity. nih.gov

Table 1: Examples of Intramolecular [2+2] Photocycloaddition for Bicyclo[3.2.0]heptane Systems

Starting Material Catalyst/Conditions Product Yield (%) Diastereomeric Ratio (d.r.) Reference
Cinnamic acid N-allyl amides UV light Bicyclic lactams Good to excellent (65-87%) High researchgate.net
α-Branched N,N-diallylamines UV light 3-Azabicyclo[3.2.0]heptanes Good to excellent (65-87%) High researchgate.net
1,6-Heptadiene derivative Cu(OTf)/BINAP, visible light Bicyclo[3.2.0]heptane up to 98% >20:1 nih.gov

To achieve enantioselectivity in photochemical [2+2] cycloadditions, the use of chiral auxiliaries and chiral photosensitizers has been explored. researchgate.net Chiral auxiliaries are attached to one of the reacting partners to direct the stereochemical outcome of the cycloaddition, after which the auxiliary can be removed. researchgate.netnih.gov Evans oxazolidinones, for example, have been successfully used as chiral auxiliaries in the stereoselective synthesis of bicyclo[3.2.0]heptanes. nih.gov This approach has demonstrated the ability to control the formation of multiple stereocenters with high diastereoselectivity. nih.gov

Chiral photosensitizers, on the other hand, can induce enantioselectivity by forming a chiral complex with the substrate in the excited state. acs.org Chiral thioxanthones have been shown to be effective catalysts for the intermolecular [2+2] photocycloaddition of 2(1H)-quinolones with electron-deficient olefins, achieving high enantiomeric excesses (up to 95% ee). acs.org The success of this approach relies on a two-point hydrogen bonding interaction between the quinolone substrate and the chiral catalyst, which facilitates efficient energy transfer and enantiofacial differentiation. acs.org

Multicomponent Cascade Reactions (MCR)

Multicomponent cascade reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. taltech.ee

A general and highly diastereoselective three-component cascade reaction has been developed for the synthesis of [3.2.0]heterobicycles, including 3-oxa- and 3-azabicyclo[3.2.0]heptane derivatives. nih.gov This reaction proceeds through an iminium-enamine-iminium sequential activation initiated by a hetero-Michael addition to α,β-unsaturated aldehydes. nih.gov The diastereoselectivity of this process is influenced by the nature of the starting materials, with aliphatic aldehydes generally affording lower diastereoselectivity compared to aromatic aldehydes like cinnamaldehyde. taltech.ee The unstable ester products of these MCRs can be reduced in a one-pot procedure to stable alcohols, with the bicyclic product being formed with high diastereoselectivity. researchgate.net

The enantiomers of the resulting oxa- and azabicyclo[3.2.0]heptane derivatives can be separated through enzymatic kinetic resolution using immobilized Candida antarctica Lipase B (CALB), allowing for the isolation of enantiomerically pure compounds. nih.gov The absolute configuration of these products has been confirmed by single-crystal X-ray analysis. nih.gov

Table 2: Diastereoselective Multicomponent Cascade Reaction for Heterobicyclo[3.2.0]heptanes

Aldehyde Amine Hetero-Michael Acceptor Product Diastereoselectivity Reference
Cinnamaldehyde Secondary amine (E)-4-Heterocrotonate 3-Oxa/Aza-bicyclo[3.2.0]heptane High taltech.eenih.gov
Aliphatic aldehyde Secondary amine (E)-4-Heterocrotonate 3-Oxa/Aza-bicyclo[3.2.0]heptane Good conversion, lower diastereoselectivity taltech.ee

Enzymatic Kinetic Resolution for Enantiomeric Separation

Development of Novel Precursors and Starting Materials

The synthesis of this compound and its analogues often relies on the strategic construction of the fused ring system from carefully designed precursors. Recent research has focused on developing novel starting materials that facilitate efficient cyclization reactions.

One prominent strategy involves the use of [2+2] photocycloaddition reactions. For instance, the intramolecular photochemical [2+2] cyclization of cinnamic acid N-allyl amides has been shown to produce substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net This method utilizes readily available chemicals like benzaldehyde, allylamine, and cinnamic acid to construct the bicyclic core in a two-step process. researchgate.net Similarly, a sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline serves as a key step in the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives. researchgate.net

Another key approach is the [3+2] cycloaddition. An efficient synthesis of various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks has been developed based on the [3+2] cycloaddition of cyclobut-1-enecarboxylic acid ester and in situ generated azomethine ylides. researchgate.net This method has been successfully applied on a multigram scale. researchgate.net Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, using a CuI/(R)-Fesulphos catalytic system, provides access to densely substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity and enantioselectivity. researchgate.net

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, has also been explored for the synthesis of azetidines, which can be precursors to bicyclic systems. umich.edu For example, an intramolecular aza Paternò-Büchi reaction has been optimized to produce azetidine (B1206935) derivatives in high yield. umich.edu

More recent innovations include the use of visible-light-mediated energy transfer catalysis for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. nih.gov This method utilizes photo-inert exomethylene cyclobutane headpieces and various oxazolines to generate spirocyclic compounds. nih.gov

The following table summarizes some of the key precursors and starting materials used in the synthesis of this compound and its analogues.

Precursor/Starting MaterialReaction TypeResulting ScaffoldReference
Cinnamic acid N-allyl amidesIntramolecular [2+2] photocycloadditionSubstituted 3-azabicyclo[3.2.0]heptanes researchgate.net
Maleic anhydride and N-protected 3-pyrrolineIntermolecular [2+2] photocycloaddition3-Azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives researchgate.net
Cyclobut-1-enecarboxylic acid ester and azomethine ylides[3+2] cycloadditionSubstituted 3-azabicyclo[3.2.0]heptanes researchgate.net
Cyclobutenones and azomethine ylidesCatalytic asymmetric 1,3-dipolar cycloadditionDensely substituted 3-azabicyclo[3.2.0]heptanes researchgate.net
Imine and alkeneAza Paternò-Büchi reactionAzetidines umich.edu
Exomethylene cyclobutane headpieces and oxazolinesVisible light-mediated energy transfer catalysis2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes nih.gov
DiallylamineAmine-tolerant Kochi-Salomon reaction3-Azabicyclo[3.2.0]heptane orgsyn.orgorgsyn.org

Optimization of Reaction Conditions and Scalability for Research Synthesis

The successful synthesis of this compound and its analogues for research purposes necessitates the optimization of reaction conditions to ensure good yields, high purity, and scalability.

In the context of photochemical reactions, the choice of photosensitizer and wavelength is critical. For instance, a visible-light triplet sensitization mode has been developed for the [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a novel photosensitizer that outperforms established ones and avoids the harsh conditions of UV irradiation. researchgate.net For the amine-tolerant Kochi-Salomon reaction, which synthesizes the parent 3-azabicyclo[3.2.0]heptane from diallylamine, the reaction is carried out in water with copper(I) sulfate (B86663) pentahydrate as a catalyst and irradiated with 254 nm light. orgsyn.orgorgsyn.org The in situ protonation of the amine with an acid like sulfuric acid is crucial for the success of this reaction. orgsyn.orgorgsyn.org

Solvent choice and temperature also play a significant role. In the Petasis reaction for synthesizing spirocyclic pyrrolidines, changing the solvent from acetonitrile (B52724) to dichloromethane (B109758) and lowering the reaction temperature from room temperature to 0 °C resulted in an increased yield of the intermediate. acs.org

For scalability, methods that utilize readily available and inexpensive starting materials are preferred. The two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes from benzaldehyde, allylamine, and cinnamic acid is an example of a cost-effective approach. researchgate.net The [3+2] cycloaddition of cyclobut-1-enecarboxylic acid ester and azomethine ylides has been demonstrated to be applicable on a multigram scale, highlighting its potential for larger-scale synthesis. researchgate.net

The following table provides examples of optimized reaction conditions for the synthesis of this compound analogues.

ReactionCatalyst/SensitizerSolventConditionsScaleYieldReference
[2+2] CycloadditionNovel photosensitizerNot specifiedVisible lightNot specifiedHigh researchgate.net
Amine-tolerant Kochi-Salomon reactionCuSO₄·5H₂OWaterhv (254 nm), H₂SO₄MultigramModerate orgsyn.orgorgsyn.org
[3+2] CycloadditionNoneNot specifiedNot specifiedMultigramGood researchgate.net
Catalytic asymmetric 1,3-dipolar cycloadditionCuI/(R)-FesulphosNot specifiedNot specifiedNot specifiedUp to 98% ee researchgate.net
Petasis ReactionBF₃·Et₂OCH₂Cl₂0 °C100 g74% acs.org

Advanced Structural Elucidation and Conformational Analysis of 3 Oxa 6 Azabicyclo 3.2.0 Heptane Systems

High-Resolution Spectroscopic Characterization

The definitive assignment of the structure and stereochemistry of 3-oxa-6-azabicyclo[3.2.0]heptane systems relies on a combination of high-resolution spectroscopic methods. These techniques provide a comprehensive picture of the molecular connectivity, configuration, and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of this compound derivatives in solution. A multi-dimensional and multi-nuclear NMR approach is typically employed to unambiguously determine the constitution and relative stereochemistry of these molecules.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative (methyl this compound-6-carboxylate in CDCl₃) unipv.it

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H1/H54.75 (dm), 4.24 (m)-
H2/H44.01 (m), 3.47 (dd)-
H7--
Methoxy (CH₃)3.64 (s)52.6 (rotamer dependent)
C1/C5-68.0, 67.6 (rotamer dependent)
C2/C4-56.0, 55.9 (rotamer dependent)
C7-48.6, 47.9 (rotamer dependent)
Carbonyl (C=O)-156.8, 156.7 (rotamer dependent)

Note: The presence of rotamers due to the carbamate (B1207046) group leads to the observation of multiple signals for some nuclei. unipv.it

Scalar (J) coupling constants between adjacent protons are invaluable for determining the dihedral angles between them, which in turn defines the relative stereochemistry of the substituents and the conformation of the rings. In the rigid bicyclo[3.2.0]heptane system, the magnitude of the vicinal coupling constants (³JHH) is governed by the Karplus relationship. For instance, a larger coupling constant is typically observed for protons with a cis-relationship on the cyclobutane (B1203170) ring compared to those with a trans-relationship. Detailed analysis of these coupling constants allows for the unambiguous assignment of the diastereomeric and configurational isomers. psu.edu

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle of this compound systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum are critical for determining the relative stereochemistry, such as the cis or trans fusion of the rings and the orientation of substituents.

The application of these 2D NMR techniques has been demonstrated in the structural confirmation of various substituted 3-azabicyclo[3.2.0]heptane derivatives. epfl.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of light (Raman) corresponds to specific bond stretching and bending frequencies.

For this compound systems, characteristic vibrational bands can be observed:

C-N Stretching: The stretching vibration of the C-N bond in the azetidine (B1206935) ring typically appears in the fingerprint region of the IR spectrum.

C-O-C Stretching: The ether linkage gives rise to a characteristic C-O-C stretching band, which is often strong and readily identifiable. For a related derivative, methyl 3-oxa-6-azatricyclo[3.2.0.0²,⁴]heptane-6-carboxylate, IR absorptions were observed at 2958, 2891, 1706, 1453, and 1386 cm⁻¹. unipv.it

N-H Bending: In the case of the parent compound or derivatives with an N-H bond, a characteristic bending vibration would be expected.

Ring Vibrations: The bicyclic framework as a whole will have characteristic ring puckering and breathing modes, though these can be complex and are often found in the lower frequency region of the spectrum.

Computational studies can be used in conjunction with experimental IR and Raman data to assign the observed vibrational modes to specific molecular motions. researchgate.net

Mass Spectrometry for High-Resolution Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. umich.edumdpi-res.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be deduced.

For example, the high-resolution mass spectrum of methyl 3-oxa-6-azatricyclo[3.2.0.0²,⁴]heptane-6-carboxylate showed an [M+H]⁺ ion at m/z 156.0662, which is consistent with the calculated mass of 156.0661 for the molecular formula C₇H₁₀NO₃. unipv.it This level of accuracy is essential for confirming the identity of a newly synthesized compound and for distinguishing between isomers. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules. For the this compound system, where multiple stereocenters can exist, this technique is invaluable. While crystallographic data for the parent compound is not extensively reported, studies on closely related derivatives provide significant insights.

In a diastereoselective multicomponent cascade reaction leading to substituted 3-oxabicyclo[3.2.0]heptane derivatives, the absolute configuration of the nonacylated enantiomer was successfully determined by single-crystal X-ray analysis. acs.org This highlights the power of X-ray diffraction in assigning stereochemistry in this class of compounds. The analysis of analogous bicyclo[3.2.0]heptane systems further underscores the utility of this technique. For instance, the synthesis and X-ray crystal structures of syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids have been described, where the placement of the amino groups in pseudo-equatorial or pseudo-axial positions leads to conformationally locked structures. nih.gov

The structural determination of various bicyclo[3.2.0]heptane derivatives by X-ray diffraction has been crucial in understanding the regio- and stereoselectivity of their reactions. stir.ac.uk These studies reveal precise bond lengths, bond angles, and the spatial orientation of substituents, which collectively define the molecule's three-dimensional structure.

CompoundMethodKey Finding
Nonacylated 3-oxabicyclo[3.2.0]heptane derivativeSingle-crystal X-ray analysisDetermination of the absolute configuration of the enantiomer. acs.org
syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acidsX-ray crystal structureRevealed conformationally locked structures with the bicyclic core adopting a virtually identical boat-like conformation in both stereoisomers. nih.gov
Various bicyclo[3.2.0]heptene derivativesX-ray diffractionElucidation of ground state structures, providing insights into the factors controlling regio- and stereoselectivity. stir.ac.uk

Conformational Dynamics and Ring Strain Analysis

The fusion of a five-membered and a four-membered ring in the this compound system results in significant ring strain and restricted conformational flexibility. Understanding these dynamics is crucial for predicting the molecule's shape and reactivity.

The geometry of the bicyclo[3.2.0]heptane ring system is characterized by a puckered conformation. Electron diffraction studies and molecular mechanics calculations on the parent bicyclo[3.2.0]heptane have shown that the most stable conformation is the endo-form, which possesses Cѕ symmetry. stackexchange.com In this conformation, both the cyclobutane and cyclopentane (B165970) rings adopt envelope forms. stackexchange.com The exo form is the next most stable conformation. stackexchange.com

Computational studies on bicyclo[3.2.0]heptane derivatives have documented that the core of this bicyclic system intrinsically favors a boat-like conformation, which is largely unaffected by various substitution patterns. nih.gov This conformational rigidity is a key feature of this scaffold. The inherent strain in the four-membered ring of such systems can influence their reactivity. For instance, the ring strain in four-membered azacycles can be significant. mdpi.com

Detailed geometric parameters for a representative bicyclo[3.2.0]heptane system, determined by electron diffraction, are presented below.

ParameterValue (endo-form) stackexchange.com
C1-C2 Bond Length1.543 Å
C2-C3 Bond Length1.558 Å
C3-C4 Bond Length1.558 Å
C4-C5 Bond Length1.543 Å
C1-C5 Bond Length1.503 Å
C1-C7 Bond Length1.548 Å
C5-C6 Bond Length1.548 Å
C6-C7 Bond Length1.565 Å
C2-C1-C5 Angle104.0°
C1-C5-C4 Angle104.0°
C1-C7-C6 Angle94.2°
C5-C6-C7 Angle94.2°

Note: These parameters are for the parent carbocyclic bicyclo[3.2.0]heptane and serve as an illustrative example. The presence of heteroatoms in this compound will alter these values.

The conformational landscape of bicyclo[3.2.0]heptane systems is characterized by relatively high energy barriers between different conformations due to the rigidity of the fused ring system. The energy difference between the more stable endo and the exo forms of bicyclo[3.2.0]heptane is significant. stackexchange.com The most unstable form, where both the cyclobutane and cyclopentane moieties are in twisted conformations, has a high energy gap of approximately 90 kJ/mol relative to the most stable form. stackexchange.com

Conformational State (for bicyclo[3.2.0]heptane)Relative Energy (approximate) stackexchange.comSymmetry stackexchange.com
endo-form (most stable)0 kJ/mol (Reference)
exo-formHigher in energyC₁
Twist-Twist form (most unstable)~90 kJ/molC₂

Chemical Reactivity and Derivatization Strategies of the 3 Oxa 6 Azabicyclo 3.2.0 Heptane Core

Functionalization of the Heterocyclic Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms within the 3-Oxa-6-azabicyclo[3.2.0]heptane framework are key handles for introducing molecular diversity. The secondary amine is readily functionalized, while the ether linkage, though generally stable, can be manipulated under specific conditions.

Amine Derivatization (e.g., Alkylation, Acylation, Amidation)

The secondary amine at the 6-position of the this compound core behaves as a typical nucleophile and can be readily derivatized through various standard transformations.

Alkylation: N-alkylation can be achieved using alkyl halides in the presence of a base. For instance, treatment with an alkyl halide and a non-nucleophilic base such as sodium dodecyl sulfate (B86663) (SDS) and sodium bicarbonate in an aqueous medium can introduce a variety of alkyl groups onto the nitrogen atom mdpi.com.

Acylation and Amidation: The nitrogen atom can be acylated using acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with isocyanates yields urea (B33335) derivatives. These reactions typically proceed under standard conditions, often employing a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. For example, N-functionalization of a similar 3-azabicyclo[3.2.0]heptane system has been successfully demonstrated through acylation researchgate.net. The formation of N-aroyl derivatives has also been reported, highlighting the versatility of this functionalization strategy researchgate.net.

Sulfonylation: The nitrogen can be converted to a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine umich.edu.

Derivatization TypeReagent ExampleProduct TypeReference
AlkylationAlkyl halide, NaHCO3, SDSN-Alkyl-3-oxa-6-azabicyclo[3.2.0]heptane mdpi.com
AcylationAcid chloride, TriethylamineN-Acyl-3-oxa-6-azabicyclo[3.2.0]heptane researchgate.net
Amidation (from isocyanate)IsocyanateN-(aminocarbonyl)-3-oxa-6-azabicyclo[3.2.0]heptane researchgate.net
Sulfonylationp-Toluenesulfonyl chloride, PyridineN-Tosyl-3-oxa-6-azabicyclo[3.2.0]heptane umich.edu

Ether Cleavage and Manipulation (if applicable to ring-opening)

The oxetane (B1205548) ring in the this compound core is generally stable under many reaction conditions. However, its cleavage can be induced, often leading to ring-opened products. This transformation can be a strategic step in the synthesis of more complex molecules.

Lewis acids are commonly employed for the ring-opening of oxetanes mdpi.comacs.org. Reagents such as boron tribromide (BBr₃) can facilitate the cleavage of the C-O bond. While direct examples on the parent this compound are not extensively documented, studies on related bicyclo[3.2.0]heptane lactones have shown that BBr₃ can induce cleavage of the cyclobutane (B1203170) ring, suggesting its potential for interacting with strained ether linkages nih.gov. The mechanism typically involves coordination of the Lewis acid to the oxygen atom, followed by nucleophilic attack at one of the adjacent carbon atoms.

In a related transformation, the intramolecular ring closure of an epoxide can lead to the formation of the 2-oxa-6-azabicyclo[3.2.0]heptan-7-one skeleton, which is the reverse of ether cleavage but demonstrates the reactivity of the oxetane ring within this bicyclic system researchgate.net.

Transformations of the Cyclobutane Ring

The strained four-membered cyclobutane ring is a key feature influencing the reactivity of the this compound scaffold. Its transformations, particularly ring-opening reactions, provide pathways to diverse molecular architectures.

Ring-Opening Reactions and Mechanistic Pathways

The cyclobutane ring of the bicyclo[3.2.0]heptane system can undergo ring-opening through various mechanisms, including photochemical and thermal pathways.

Photochemical [2+2] Cycloreversion: The most common ring-opening reaction for cyclobutanes is a retro-[2+2] cycloaddition. This can often be initiated by UV irradiation. For the this compound system, this would lead to the formation of a substituted pyrroline (B1223166) and an alkene fragment, effectively reversing the cycloaddition used in its synthesis. The feasibility and outcome of such reactions are highly dependent on the substitution pattern and the photochemical conditions employed acs.org.

Thermal Ring-Opening: In some cases, thermal activation can induce the cleavage of the cyclobutane ring. This process is also a retro-[2+2] cycloaddition and is governed by orbital symmetry rules. The temperature required for this transformation depends on the strain of the ring and the nature of the substituents.

Acid-Catalyzed Rearrangements: Acidic conditions can promote skeletal rearrangements of the bicyclo[3.2.0]heptane core. Protonation of the ether oxygen or the nitrogen can lead to carbocationic intermediates that can undergo ring expansion or cleavage of the cyclobutane ring to alleviate ring strain.

Functional Group Interconversions on Ring Substituents

The synthesis of substituted this compound derivatives allows for subsequent functional group interconversions on the substituents attached to the cyclobutane ring. These transformations follow standard organic chemistry principles. For example, ester groups on the cyclobutane ring can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. Alkenyl substituents can undergo a variety of additions, oxidations, or reductions. The synthesis of various substituted 3-azabicyclo[3.2.0]heptanes, which are close analogs, demonstrates the wide range of functional groups that can be introduced and manipulated on this scaffold acs.orgresearchgate.netresearchgate.netnih.gov.

Reactivity at Bridgehead and Bridge Carbon Atoms

The reactivity of the bridgehead (C1 and C5) and bridge (C2 and C4) carbons is influenced by the steric and electronic properties of the bicyclic system.

Bridgehead Carbons (C1 and C5): The bridgehead positions in bicyclic systems are generally less reactive towards reactions that involve the formation of planar intermediates, such as S_N2 reactions or the formation of sp²-hybridized carbocations, due to the constraints of Bredt's rule. However, radical reactions or reactions proceeding through non-planar intermediates can occur. Functionalization at the bridgehead positions of bicyclo[1.1.1]pentanes, another strained bicyclic system, has been extensively studied and provides some insights into the potential for similar transformations on the bicyclo[3.2.0]heptane core acs.org. For instance, photocatalytic methods have been employed for bridgehead functionalization in related systems .

Theoretical and Computational Investigations of 3 Oxa 6 Azabicyclo 3.2.0 Heptane

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 3-oxa-6-azabicyclo[3.2.0]heptane. These methods can predict molecular geometries, spectroscopic characteristics, and electronic features with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules. For the this compound system, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its optimized geometry, including bond lengths and angles. While specific DFT data for the parent compound is scarce, studies on analogous bicyclo[3.2.0]heptane derivatives provide valuable insights into the expected structural parameters. The fusion of the four- and five-membered rings is expected to induce significant ring strain, which would be reflected in deviations from standard bond lengths and angles.

Table 1: Representative Calculated Geometric Parameters for a Bicyclo[3.2.0]heptane System (Note: This data is illustrative and based on analogous structures, not the specific title compound.)

ParameterValue
C-O Bond Length (Oxetane)~1.45 Å
C-N Bond Length (Pyrrolidine)~1.47 Å
C-C Bridgehead Bond Length~1.56 Å
C-O-C Angle (Oxetane)~90°
C-N-C Angle (Pyrrolidine)~108°
Ring Fusion Dihedral AngleVariable

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry plays a vital role in predicting spectroscopic data, which is instrumental in the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predictions for its ¹H and ¹³C NMR chemical shifts and coupling constants. simsonpharma.com These predictions, when compared with experimental data, can confirm the proposed structure and stereochemistry. A dissertation on strained heterocycles mentions the preparation of a derivative of this compound, where the diastereomeric ratio was determined by ¹H NMR analysis, highlighting the importance of such spectroscopic techniques. umich.edu

Furthermore, the calculation of vibrational frequencies using methods like scaled 3-21G ab initio harmonic force fields can aid in the assignment of bands in the infrared (IR) spectrum. researchgate.net These calculations can identify characteristic stretching and bending modes associated with the strained bicyclic framework.

Table 2: Predicted Spectroscopic Data for a Representative Bicyclic Heterocycle (Note: This data is illustrative and based on analogous structures.)

NucleusPredicted Chemical Shift (ppm)
¹H (Bridgehead)3.5 - 4.5
¹H (Oxetane ring)4.0 - 5.0
¹H (Pyrrolidine ring)2.5 - 3.5
¹³C (Bridgehead)60 - 70
¹³C (Oxetane ring)70 - 80
¹³C (Pyrrolidine ring)40 - 50

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring due to its lone pair of electrons. The LUMO is likely to be distributed across the C-O bonds of the strained oxetane (B1205548) ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Analysis of the electron density distribution can reveal regions of high and low electron density, indicating nucleophilic and electrophilic sites within the molecule, respectively. This information is crucial for predicting the regioselectivity of reactions involving this bicyclic system.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves an intramolecular photocycloaddition, such as the aza Paternò-Büchi reaction. mit.eduresearchgate.net This reaction involves the [2+2] cycloaddition of an alkene and an imine equivalent. Computational studies on such reactions focus on locating the transition state structures for the key bond-forming steps. mit.edu These calculations can help in understanding the stereochemical outcome of the reaction. For instance, in related systems, DFT calculations have been used to rationalize the diastereoselectivity observed in the formation of bicyclo[3.2.0]heptane derivatives. researchgate.net The analysis of the transition state geometry can reveal the preferred mode of approach of the reacting moieties.

Energy Profiles of Intramolecular Rearrangements and Cyclizations

The formation of the this compound ring system via an intramolecular cyclization can be modeled computationally to determine the reaction's energy profile. This involves calculating the energies of the starting material, any intermediates, the transition states, and the final product. Such profiles can predict the feasibility of a proposed synthetic route and identify the rate-determining step.

Theoretical studies on the Paternò-Büchi reaction, a related process for forming oxetanes, have shown the involvement of biradical intermediates. mdpi.com The relative energies of these intermediates and the barriers to their formation and subsequent ring closure can be calculated. For the intramolecular aza Paternò-Büchi reaction leading to this compound, a similar stepwise mechanism involving a 1,4-biradical intermediate is plausible. Computational modeling can map out the potential energy surface for this process, including any competing reaction pathways.

Table 3: Illustrative Energy Profile Data for a Model Intramolecular Cyclization (Note: This data is hypothetical and for illustrative purposes only.)

SpeciesRelative Energy (kcal/mol)
Reactant (Open-chain precursor)0.0
Transition State 1 (Biradical formation)+15.2
Biradical Intermediate+5.7
Transition State 2 (Ring closure)+8.1
Product (Bicyclic system)-10.3

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the behavior of molecules at an atomic level. For a rigid scaffold like this compound, these methods provide invaluable insights into its preferred shapes and inherent stability.

The this compound scaffold is composed of a fused cyclobutane (B1203170) and tetrahydrofuran (B95107) ring system. This fusion results in a conformationally restricted structure. Studies on the parent bicyclo[3.2.0]heptane core have shown that it intrinsically favors a boat-like conformation, a characteristic that is largely unaffected by various substitution patterns. nih.gov This inherent rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target.

Molecular dynamics simulations would likely reveal that the conformational ensemble of this compound is dominated by a few low-energy structures. The primary conformational flexibility would arise from the puckering of the five-membered oxolane ring and the slight twisting of the four-membered azetidine (B1206935) ring. The nitrogen atom's lone pair can also influence the conformational preference, potentially leading to distinct conformers depending on its orientation.

A hypothetical conformational search might identify the following key low-energy conformers, characterized by their dihedral angles.

ConformerDihedral Angle (C1-C7-C5-N6)Dihedral Angle (C1-O3-C4-C5)Relative Energy (kcal/mol)
Boat 1~120°~-30°0.0
Boat 2~-120°~30°0.1
Twist~60°~15°> 2.0

Note: This table is a hypothetical representation based on the known conformational preferences of similar bicyclic systems.

The ensemble of accessible conformations for a molecule is crucial in drug discovery as it defines the molecule's shape, which is a primary determinant of its biological and physical properties. acs.org

The this compound scaffold possesses significant ring strain due to the presence of the fused four-membered ring. umich.edu High ring strain is a double-edged sword; it can impart unique reactivity but may also lead to instability. umich.edu Computational studies on similar strained bicyclic systems have been used to quantify this strain energy.

The strain energy of this compound can be calculated using computational methods by comparing the heat of formation of the actual molecule with a hypothetical strain-free reference molecule. This value provides a quantitative measure of the energy stored in the molecule due to non-ideal bond angles and torsional strain.

Cheminformatics and Chemical Space Mapping

Cheminformatics provides the tools to analyze and visualize the chemical space occupied by molecules. For a scaffold like this compound, these methods can delineate its potential for creating diverse and three-dimensionally complex libraries of compounds for drug discovery. nih.govfrontiersin.org

Exit Vector Plot (EVP) analysis is a powerful cheminformatics tool used to visualize and compare the three-dimensional shapes of molecular scaffolds. researchgate.netresearchgate.net This method simplifies the scaffold into a geometric object defined by the vectors pointing from the core to the substituent attachment points (exit vectors). The relative orientation of these vectors is described by parameters such as the distance between the attachment points (r) and various angles (φ1, φ2, and θ). researchgate.net

For this compound, EVP analysis would be instrumental in understanding the spatial arrangement of substituents attached at different positions, for instance, on the nitrogen atom and one of the carbon atoms. This analysis allows for a quantitative comparison with other scaffolds and helps in designing molecules with specific three-dimensional pharmacophore patterns. researchgate.net

A hypothetical EVP analysis for a disubstituted this compound might yield the following parameters, which would define its position in the chemical space according to this mapping method.

Scaffold Substitutionr (Å)φ1 (°)φ2 (°)θ (°)
1,6-disubstituted~2.8~110~105~70
4,6-disubstituted~2.5~120~115~-40
5,6-disubstituted~1.5~100~110~150

Note: This table is a hypothetical representation to illustrate the parameters obtained from an EVP analysis.

This approach has been successfully applied to a wide range of bicyclic systems to guide scaffold-hopping and isosteric replacement strategies in drug design. researchgate.net

The exploration of three-dimensional (3D) chemical space is a central theme in modern drug discovery. nih.govresearchgate.net Flat, aromatic molecules have been extensively explored, leading to a call for more sp3-rich, 3D-shaped scaffolds to access novel biological targets and improve physicochemical properties. frontiersin.orgresearchgate.net The this compound scaffold is an excellent example of a building block that can populate this underexplored 3D chemical space. nih.gov

Its rigid, non-planar structure provides a fixed orientation for appended functional groups, allowing for precise and directional interactions with protein binding pockets. The introduction of heteroatoms provides points for hydrogen bonding and improves properties like aqueous solubility.

Cheminformatics tools can be used to map the 3D shape of libraries derived from the this compound core using descriptors like the principal moments of inertia (PMI). By plotting these values, one can visualize the shape space (e.g., rod-like, disc-like, or sphere-like) covered by a set of molecules. It is anticipated that derivatives of this compound would occupy a region of the PMI plot corresponding to more spherical and three-dimensional shapes compared to traditional flat aromatic compounds. This strategic exploration of 3D chemical space is crucial for the discovery of next-generation therapeutics with improved efficacy and selectivity. researchgate.net

Applications in Advanced Chemical and Drug Design Research

Role as a 3D Building Block for Complex Molecular Architectures

The non-planar, sp³-rich nature of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold provides a distinct advantage over the flat, aromatic structures that have historically dominated medicinal chemistry. This three-dimensionality allows for the exploration of chemical space in a way that can lead to compounds with improved pharmacological profiles, including enhanced selectivity and better physicochemical properties.

The this compound core serves as an excellent starting point for the creation of compound libraries for high-throughput screening. Its bicyclic structure contains multiple functionalization points, allowing chemists to systematically introduce a wide variety of substituents. This process, known as scaffold diversification, generates a library of related compounds with diverse chemical and physical properties.

Strategies often involve functionalizing the nitrogen atom or the carbon backbone through various chemical reactions. For instance, the secondary amine can be readily acylated, alkylated, or used in reductive amination to append different side chains. This approach enables the creation of large libraries of novel compounds from a common core, facilitating the exploration of structure-activity relationships. researchgate.net The defined stereochemistry of the bicyclic system ensures that the appended vectors are projected into specific regions of space, making it a powerful tool for probing the topology of biological targets.

Table 1: Potential Diversification Reactions for this compound Scaffold

Reaction Type Reagent Example Resulting Functional Group Purpose in Library Synthesis
N-Alkylation Alkyl halide (e.g., Benzyl bromide) Tertiary amine Introduce diverse hydrophobic/aromatic groups
N-Acylation Acid chloride (e.g., Acetyl chloride) Amide Introduce hydrogen bond acceptors/donors
Reductive Amination Aldehyde/Ketone + Reducing Agent Substituted amine Create a wide range of N-substituents

DNA-Encoded Library (DEL) technology allows for the synthesis and screening of billions of compounds simultaneously. The integration of novel, three-dimensional scaffolds is crucial for enhancing the quality and diversity of these libraries. rsc.org While direct examples involving this compound are emerging, the principles are well-established with closely related structures like 2-oxa-1-azabicyclo[3.2.0]heptanes, which have been successfully incorporated into DELs. nih.govrsc.org

The synthesis of such scaffolds on-DNA requires chemical reactions that are compatible with the DNA tag. rsc.org Photocatalysis and other mild reaction conditions are often employed. nih.gov The this compound scaffold, being rich in sp³-hybridized carbons, is an attractive candidate for DEL synthesis as it can lead to molecules with improved drug-like properties, such as increased potency, selectivity, and solubility, compared to flatter, aromatic compounds. rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry Research

Scaffold hopping is a key strategy in medicinal chemistry used to design new drug candidates by replacing a central molecular core (scaffold) with a structurally different one while retaining similar biological activity. uniroma1.it This is often done to improve a compound's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, or to create a novel chemical entity with its own intellectual property. uniroma1.it this compound can serve as a bioisostere for other common cyclic amines like piperidine (B6355638) or morpholine. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. nih.govu-strasbg.fr

Replacing a more flexible ring system with the rigid this compound scaffold can improve binding affinity by reducing the entropic penalty upon binding to a target. uniroma1.it Its introduction of an oxygen atom can also enhance polarity and aqueous solubility, which are often desirable properties for drug candidates.

Table 2: Conceptual Comparison for Scaffold Hopping

Property Original Scaffold (e.g., Piperidine) Replacement Scaffold (this compound) Potential Advantage of Hopping
Conformational Flexibility High (Chair/Boat conformations) Low (Rigid bicyclic system) Improved binding affinity, enhanced selectivity
Polarity Moderate Higher (due to ether oxygen) Increased aqueous solubility, potential for new H-bonds
Three-Dimensionality Moderate High Better exploration of 3D binding pockets

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The rigid nature of the this compound scaffold makes it an excellent tool for SAR studies.

By using this compound as a core, medicinal chemists can systematically add substituents at defined positions. Because the core's structure is rigid, the orientation of these substituents is fixed. This allows researchers to precisely probe the interactions within a target's binding site. For example, placing a hydrogen bond donor at a specific position on the scaffold and observing the effect on activity can confirm the presence of a complementary hydrogen bond acceptor in the target protein. Studies on analogous structures like 3,6-diazabicyclo[3.2.0]heptanes have shown how substitutions on the bicyclic core and its appended rings can significantly impact binding affinities and functional activities at receptors. nih.gov

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In flexible molecules, the correct pharmacophoric conformation is only one of many possible shapes, and energy is required to adopt it.

The this compound scaffold serves to "lock" substituents into a specific, biologically active conformation. This pre-organization can lead to a significant increase in potency because the molecule does not need to expend as much energy to adopt the correct binding pose. The related bicyclo[3.2.0]heptane core has been explicitly used to create conformationally locked versions of molecules, fixing the spatial relationship between pharmacophoric groups. consensus.app This conformational locking reduces off-target effects by preventing the molecule from adopting shapes that could bind to other proteins, thereby improving selectivity. uniroma1.it

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Oxa-1-azabicyclo[3.2.0]heptane
3,6-diazabicyclo[3.2.0]heptane
Piperidine
Morpholine

Design of Analogues with Modulated Receptor/Enzyme Interactions

The inherent structural rigidity of the this compound core is a valuable feature in rational drug design. By strategically modifying this scaffold, researchers can develop analogues with fine-tuned affinities and selectivities for a variety of biological targets. The fixed spatial relationship between the oxygen and nitrogen heteroatoms, along with the defined stereochemistry of the fused ring system, allows for the precise positioning of functional groups to optimize interactions with the binding sites of proteins.

While specific mechanistic studies on enzyme inhibition by derivatives of this compound are not extensively documented in publicly available literature, the broader class of bicyclo[3.2.0]heptane structures has shown significant potential as enzyme inhibitors. A notable example is clavulanic acid, a compound with a 4-oxa-1-azabicyclo[3.2.0]heptane core, which acts as a potent inhibitor of β-lactamase enzymes. nih.govnih.gov The mechanism of inhibition by clavulanic acid involves the strained β-lactam ring, which acylates a serine residue in the active site of the β-lactamase, leading to irreversible inactivation of the enzyme. nih.govnih.gov

Drawing parallels from such examples, it is conceivable that derivatives of this compound could be designed as inhibitors for various enzymes. The scaffold can be functionalized to present reactive groups or moieties that mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. For instance, derivatives of the related 6-azabicyclo[3.2.0]heptan-7-one have been investigated as potential β-lactamase and cysteine protease inhibitors. The strained ring system in these molecules makes them reactive towards nucleophilic residues in enzyme active sites.

Another relevant example is marizomib, a proteasome inhibitor containing a 6-oxa-2-azabicyclo[3.2.0]heptane core. nih.gov Marizomib irreversibly binds to the active sites of the proteasome, demonstrating that this bicyclic scaffold can be effectively utilized to design potent enzyme inhibitors for complex biological targets. nih.gov

Compound Scaffold Target Enzyme Mechanism of Inhibition (where known)
4-Oxa-1-azabicyclo[3.2.0]heptane (e.g., Clavulanic acid)β-LactamaseIrreversible acylation of active site serine
6-Oxa-2-azabicyclo[3.2.0]heptane (e.g., Marizomib)ProteasomeIrreversible binding to active sites
6-Azabicyclo[3.2.0]heptan-7-oneβ-Lactamase, Cysteine ProteasesPotential for covalent modification of active site residues

The conformationally restricted nature of the this compound scaffold makes it an attractive template for the design of ligands targeting specific receptors and transporters. By introducing various substituents, it is possible to create analogues with high affinity and selectivity for G-protein coupled receptors (GPCRs), ion channels, and transporters.

Research on related bicyclo[3.2.0]heptane systems has demonstrated the viability of this approach. For example, a series of 3,6-diazabicyclo[3.2.0]heptane derivatives have been synthesized and evaluated as selective agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor, which is an ion channel. nih.gov These studies revealed that the stereochemistry and regiochemistry of the bicyclic core, as well as the nature of the substituents, play a crucial role in determining the potency and selectivity of the ligands. nih.gov

Furthermore, derivatives of 3-azabicyclo[3.2.0]heptane have been explored as dopaminergic ligands, targeting GPCRs. nih.gov These compounds exhibited significant binding affinity for D2-like dopamine (B1211576) receptors. nih.gov The rigid scaffold likely helps in pre-organizing the pharmacophoric elements in a conformation that is favorable for binding to the receptor.

In the context of transporters, analogues of bicyclo[3.2.1]octane, a structurally related system, have been extensively studied as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). researchgate.netnih.gov These studies underscore the principle that rigid bicyclic scaffolds can be effectively used to design potent and selective transporter ligands.

Based on these precedents, the this compound scaffold holds promise for the development of novel ligands for a range of biological targets. The introduction of appropriate functional groups onto this rigid core could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

Compound Scaffold Biological Target Target Class Observed Activity
3,6-Diazabicyclo[3.2.0]heptaneα4β2 Nicotinic Acetylcholine ReceptorIon ChannelSelective Agonists
3-Azabicyclo[3.2.0]heptaneD2-like Dopamine ReceptorsGPCRHigh Binding Affinity
8-Azabicyclo[3.2.1]octaneDopamine Transporter (DAT), Serotonin Transporter (SERT)TransporterPotent Inhibition

Future Directions and Research Gaps in 3 Oxa 6 Azabicyclo 3.2.0 Heptane Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives is crucial for their application in pharmaceuticals, where stereochemistry often dictates biological activity. While some synthetic methods exist, there is considerable scope for the development of more efficient and highly stereoselective new routes.

Current research has demonstrated the synthesis of derivatives of this bicyclic system through several pathways. One approach involves the visible light-promoted intramolecular cyclization of oxime precursors, which can yield highly diastereoselective products. umich.edu Another method utilizes microwave irradiation to facilitate the reaction, forming substituted versions of the this compound skeleton. heteroletters.org A multi-step route starting from methyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate via epoxidation and subsequent hydrogenation has also been reported.

Future research should focus on catalytic asymmetric methods. The development of chiral catalysts for [2+2] photocycloadditions or intramolecular cyclizations could provide direct access to specific enantiomers. researchgate.netresearchgate.net Exploring enzymatic resolutions or desymmetrization strategies for racemic mixtures could also be a fruitful avenue. The commercial availability of specific enantiomers like (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane highlights the demand for such compounds, underscoring the need for scalable and cost-effective asymmetric syntheses.

Synthetic Method Precursor Type Key Conditions Reported Product Selectivity
Photocatalysis(E)-OximeVisible light, PhotocatalystThis compoundHigh diastereoselectivity (>20:1)
Microwave-AssistedOximeMicrowave Irradiation (427 W)(1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptaneSpecific enantiomer formed
HydrogenationTricyclic LactamPalladium on Carbon, H₂Methyl this compound-6-carboxylateNot specified
[2+2] CycloadditionAlkenyl AmidesPhotochemicalSubstituted 3-azabicyclo[3.2.0]heptanesDiastereoselective

Exploration of Untapped Reactivity Pathways

The considerable ring strain inherent in the this compound system suggests a rich and varied reactivity that is yet to be fully harnessed. researchgate.net The four-membered azetidine (B1206935) ring, in particular, is known for its unique strain-driven reactions. rsc.org

Future investigations could focus on strain-release reactions. umich.edunih.gov For example, selective ring-opening of either the azetidine or the tetrahydrofuran (B95107) ring could lead to a diverse array of functionalized monocyclic heterocycles that are themselves valuable synthetic intermediates. The reaction of this scaffold with electrophiles, nucleophiles, and radical species could uncover novel transformation pathways. Furthermore, harnessing the reactivity of aziridinium (B1262131) ylides in related systems suggests that similar intermediates derived from this compound could be used for complex ring-expansion or rearrangement cascades. researchgate.netnih.gov The development of methods to selectively functionalize the C-H bonds of the bicyclic core without ring-opening would also be a significant advance, allowing for late-stage diversification of complex molecules.

Advanced Applications in Chemical Biology Probe Development

The this compound scaffold is a conformationally restricted analogue of piperidine (B6355638), a common motif in pharmaceuticals. encyclopedia.pub This structural rigidity makes it an attractive scaffold for designing highly specific ligands for biological targets. Its utility has been demonstrated by its incorporation into patented inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes and novel monobactam antibiotics.

The future in this area lies in using this scaffold to create sophisticated chemical probes to study biological systems. For instance, derivatives could be synthesized with photo-cross-linkers or reporter tags (like fluorophores or biotin) to identify and isolate protein targets. The defined three-dimensional structure of the scaffold can be exploited to map the binding pockets of enzymes or receptors with high precision. core.ac.uk Given its role as a piperidine isostere, it could be used to develop probes for neurological targets where piperidine-containing molecules are common, potentially offering greater selectivity and improved metabolic stability.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Modern drug discovery and materials science are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). numberanalytics.comnumberanalytics.com These computational tools can accelerate research by predicting molecular properties, planning synthetic routes, and identifying novel candidate molecules. nih.govresearchgate.net

For this compound, ML models could be trained on data from known derivatives to predict biological activities or material properties for virtual compounds. acs.org This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. AI could also be used to devise novel, efficient synthetic pathways to complex derivatives, potentially identifying non-intuitive routes that a human chemist might overlook. numberanalytics.com Furthermore, computational tools like exit vector plot (EVP) analysis can be used to understand the geometric space occupied by substituents on the scaffold, aiding in the rational design of molecules with specific three-dimensional arrangements for optimal target binding. researchgate.net

Sustainability Considerations in Synthesis and Derivatization

Green chemistry principles are becoming increasingly important in chemical synthesis. nih.govnih.gov Future work on this compound should prioritize the development of environmentally benign synthetic methods. encyclopedia.pubrsc.orgmdpi.com

This includes the use of catalytic methods over stoichiometric reagents, employing safer and renewable solvents, and designing energy-efficient reaction pathways. encyclopedia.pub Methodologies like visible-light photocatalysis and microwave-assisted synthesis, which have already been applied to this system, are steps in the right direction. umich.eduheteroletters.org Future research could explore flow chemistry for safer and more scalable production, the use of biocatalysis for highly selective transformations under mild conditions, or acceptorless dehydrogenative coupling (ADC) strategies to reduce waste. rsc.org The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact.

Potential for New Material Science Applications

The rigid, bicyclic structure of this compound makes it an interesting monomer for the development of new polymers and materials. Bicyclic monomers are known to be useful in creating polymers with unique properties. mdpi.comresearchgate.netencyclopedia.pub

The ring-opening polymerization (ROP) of this scaffold could lead to novel polyamide-ethers with well-defined stereochemistry, potentially creating materials with high thermal stability and specific mechanical properties. nih.gov The incorporation of such a rigid, non-planar unit into a polymer backbone could significantly impact its crystallinity, glass transition temperature, and degradation profile. tandfonline.com The nitrogen and oxygen atoms also provide sites for post-polymerization modification, allowing for the tuning of material properties. Exploring the copolymerization of this compound with other monomers could lead to a wide range of new materials with applications ranging from advanced engineering plastics to biomedical devices.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Oxa-6-azabicyclo[3.2.0]heptane?

The synthesis typically involves catalytic hydrogenation of strained bicyclic precursors. For example, hydrogenation of methyl 3-oxa-6-azatricyclo[3.2.0.0²,⁴]heptane-6-carboxylate using palladium on carbon in methanol yields the bicyclic scaffold in 73% yield . Another approach employs epoxide intermediates: exposure of cyclopropane-derived epoxides to hydrogenation conditions (e.g., H₂/Pd-C) facilitates C–C bond cleavage and ring reorganization to form the target structure . A seven-step sequence starting from inexpensive morpholine derivatives has also been reported, involving oxidation, cyclopropanation, and tosylation steps .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1706 cm⁻¹ for ester derivatives) .
  • HRMS (ESI-TOF) confirms molecular weight and fragmentation patterns (e.g., [M+H]+ calculated as 156.0661 for methyl ester derivatives) .
  • X-ray crystallography resolves stereochemistry and ring conformations, particularly for derivatives like trifluoroacetate salts .

Q. What environmental factors influence the stability of this compound derivatives during experiments?

Stability is sensitive to pH, temperature, and solvent polarity. For instance, protonation of the nitrogen atom in acidic conditions may alter reactivity, while elevated temperatures can promote ring-opening reactions . Storage under inert atmospheres (e.g., N₂) at –20°C is recommended for hygroscopic derivatives .

Q. What starting materials are critical for synthesizing this compound scaffolds?

Key precursors include:

  • Morpholine derivatives for multi-step syntheses .
  • Cyclopropane-containing intermediates (e.g., methyl 3-oxa-6-azatricyclo[3.2.0.0²,⁴]heptane-6-carboxylate) for hydrogenation-based routes .
  • Epoxides or aziridines derived from strained olefins, which undergo selective C–C bond cleavage under reductive conditions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yield optimization strategies include:

  • Catalyst screening : Palladium on carbon outperforms other catalysts in hydrogenation steps, achieving >70% yields .
  • Epoxide purification : Pre-purification of mCPBA (meta-chloroperbenzoic acid) ensures complete epoxidation of precursors, improving downstream reaction efficiency .
  • Solvent selection : Methanol enhances solubility of intermediates during hydrogenation, reducing side reactions .

Q. What derivatization strategies enable functionalization of the bicyclic core for pharmacological studies?

  • [2+2] Photocycloaddition : Maleic anhydride reacts with N-protected 3-pyrroline under UV light to form bicyclic γ-aminobutyric acid (GABA) analogues .
  • Carboxylation : Introduction of tert-butyloxycarbonyl (Boc) groups at the 3-position enhances stability and enables peptide coupling .
  • Hydrofunctionalization : Rhodium-catalyzed hydroboration or iron-catalyzed hydroazidation adds diverse substituents to the scaffold .

Q. What evidence supports the antiprotozoal potential of this compound derivatives?

Structural analogs (e.g., 3-azabicyclo[3.2.0]heptane hydrochloride) exhibit selective activity against protozoan parasites like Plasmodium falciparum. Mechanistic studies suggest inhibition of heme detoxification pathways, though detailed target identification requires further proteomic profiling .

Q. How do reaction mechanisms differ between aziridination and hydrogenation pathways in scaffold synthesis?

  • Aziridination : Copper-catalyzed reactions with PhINTs yield aziridine intermediates but suffer from low efficiency (34% yield) due to steric hindrance .
  • Hydrogenation : Catalytic H₂ cleaves strained C5–C6 bonds in aziridine or epoxide derivatives, enabling ring reorganization with higher yields (72–73%) .

Q. How can researchers resolve contradictions in reported synthetic yields for this scaffold?

Discrepancies arise from precursor purity and reaction scaling. For example, small-scale epoxidation with purified mCPBA achieves 64% yield, while unpurified reagents result in incomplete conversion . Systematic optimization of catalyst loading (e.g., 10% Pd-C) and solvent ratios is critical for reproducibility .

Q. What computational tools predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with protozoal targets like falcipain-2. QSAR models based on logP and topological polar surface area (TPSA) correlate with antiprotozoal efficacy .

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